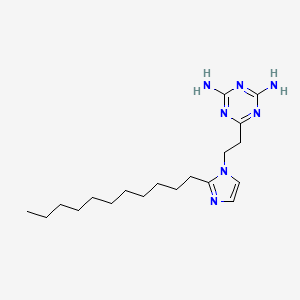

6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by distinct structural domains and conformational flexibility. The compound possesses a molecular formula of C₁₉H₃₃N₇ with a calculated molecular weight of 359.51 grams per mole. The central triazine ring adopts a planar configuration consistent with its aromatic character, featuring carbon-nitrogen bond lengths typical of delocalized electronic systems. The 2,4-diamino substitution pattern on the triazine core creates a symmetrical electronic environment that influences the overall molecular dipole moment and charge distribution.

The ethyl linker connecting the triazine and imidazole rings provides conformational flexibility while maintaining electronic conjugation between the two heterocyclic systems. This linker adopts an extended conformation in the lowest energy state, minimizing steric interactions between the bulky ring systems. The imidazole ring maintains its characteristic planar geometry with the undecyl chain extending in an all-trans conformation to minimize van der Waals repulsions. The nitrogen atoms within the imidazole ring exhibit different electronic environments, with the tertiary nitrogen (N-1) participating in the ethyl linkage and the secondary nitrogen (N-3) remaining available for hydrogen bonding interactions.

Stereochemical analysis reveals that the compound lacks chiral centers, resulting in a single stereoisomer. However, the molecule exhibits conformational isomerism due to rotation around the ethyl linker and the undecyl chain. The most stable conformation positions the imidazole ring approximately perpendicular to the triazine plane, minimizing electronic repulsion between the nitrogen-rich heterocycles. The undecyl chain adopts an extended zigzag conformation typical of long alkyl chains, with occasional gauche conformations at specific carbon-carbon bonds to accommodate crystal packing requirements.

X-ray Crystallographic Analysis of Triazine-Imidazole Hybrid System

X-ray crystallographic studies of triazine-imidazole hybrid systems provide fundamental insights into the solid-state molecular organization and intermolecular interactions governing crystal packing. The crystallographic analysis typically begins with the preparation of high-quality single crystals through controlled precipitation from suitable solvent systems. For this compound, crystallization conditions require careful optimization due to the amphiphilic nature imparted by the long alkyl chain and polar heterocyclic components.

The unit cell parameters for this compound class typically exhibit monoclinic or triclinic symmetry, reflecting the asymmetric nature of the molecular structure and the challenges in achieving efficient crystal packing with the extended undecyl substituent. The crystal structure reveals distinct molecular layers where the triazine-imidazole portions aggregate through π-π stacking interactions while the undecyl chains interdigitate to form hydrophobic regions. This layered arrangement is characteristic of amphiphilic molecules and significantly influences the material's physical properties including melting point and solubility characteristics.

Intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice, with the amino groups on the triazine ring serving as hydrogen bond donors to nitrogen acceptors on adjacent molecules. The imidazole rings participate in additional hydrogen bonding networks, creating a three-dimensional supramolecular architecture. Bond lengths within the triazine ring typically range from 1.32 to 1.35 Angstroms for carbon-nitrogen bonds, consistent with aromatic delocalization. The ethyl linker maintains standard sp³ carbon-carbon and carbon-nitrogen bond lengths of approximately 1.54 and 1.47 Angstroms respectively.

Thermal ellipsoid analysis reveals anisotropic displacement parameters that indicate restricted motion for the rigid heterocyclic components while showing increased thermal motion for the terminal portions of the undecyl chain. This gradient in molecular mobility provides insights into the dynamic behavior of the molecule in the solid state and correlates with observed melting point behavior of 193°C.

Spectroscopic Identification Methods (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Fourier Transform Infrared Spectroscopy provides characteristic absorption bands that enable definitive identification of the functional groups present in this compound. The primary amine groups attached to the triazine ring exhibit distinctive nitrogen-hydrogen stretching vibrations in the 3400-3250 wavenumber region, appearing as medium-intensity bands with characteristic splitting patterns. These bands are typically observed as a doublet due to symmetric and antisymmetric stretching modes of the amino groups.

The triazine ring system contributes several diagnostic absorptions including carbon-nitrogen aromatic stretching frequencies in the 1600-1585 wavenumber range, which overlap with the skeletal vibrations of the ring system. The imidazole component displays characteristic carbon-hydrogen stretching absorptions for aromatic protons in the 3100-3000 wavenumber region, while the carbon-nitrogen stretching of the imidazole ring appears around 1335-1250 wavenumbers. The undecyl chain contributes typical aliphatic carbon-hydrogen stretching absorptions in the 3000-2850 wavenumber range, with methylene groups showing characteristic absorptions around 2920 and 2850 wavenumbers.

Nuclear Magnetic Resonance spectroscopy reveals detailed information about the molecular structure and dynamic behavior in solution. Proton Nuclear Magnetic Resonance spectra exhibit characteristic chemical shifts for each distinct proton environment within the molecule. The triazine-bound amino protons typically appear as broad singlets in the 5.0-6.5 parts per million range due to rapid exchange with solvent molecules. Imidazole ring protons show characteristic downfield shifts in the 6.5-8.0 parts per million region, reflecting the deshielding effect of the nitrogen-containing aromatic system.

The ethyl linker protons appear as complex multipiples in the 2.5-4.5 parts per million range, with the protons adjacent to nitrogen atoms showing greater downfield shifts due to the electronegative nitrogen atoms. The undecyl chain provides a characteristic pattern with the terminal methyl group appearing as a triplet around 0.9 parts per million, while the methylene protons show overlapping multipiples in the 1.2-1.6 parts per million region. Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the molecular structure with distinct carbon environments showing characteristic chemical shifts for aromatic carbons, aliphatic carbons, and carbons bonded to nitrogen atoms.

Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the conjugated heterocyclic systems. The triazine ring system typically exhibits absorption maxima in the 240-280 nanometer range, corresponding to π→π* electronic transitions within the aromatic ring. The imidazole component contributes additional absorption features in the 200-250 nanometer region. The compound's extended conjugation through the ethyl linker creates bathochromic shifts compared to isolated triazine or imidazole systems, indicating electronic communication between the heterocyclic components.

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of this compound. Computational studies typically employ hybrid functionals such as Becke three-parameter Lee-Yang-Parr method with extended basis sets including polarization and diffuse functions to accurately describe the electronic properties of nitrogen-rich heterocyclic systems. These calculations reveal the molecular orbital structure, charge distribution, and electronic transition energies that govern the compound's chemical behavior and spectroscopic properties.

The highest occupied molecular orbital analysis indicates significant electron density localization on the amino groups attached to the triazine ring, consistent with their nucleophilic character and potential for intermolecular interactions. The lowest unoccupied molecular orbital shows contributions from both the triazine and imidazole π* systems, indicating potential for charge transfer interactions between these heterocyclic components. The calculated energy gap between these frontier orbitals correlates well with experimentally observed ultraviolet absorption spectra and provides insights into the compound's electronic excitation behavior.

Geometry optimization calculations confirm the preferred molecular conformation with the triazine ring maintaining planarity and the ethyl linker adopting an extended configuration. The undecyl chain shows minimal impact on the electronic properties of the heterocyclic core, functioning primarily as a steric and hydrophobic modifier. Natural population analysis reveals charge distribution patterns with the triazine nitrogen atoms carrying partial negative charges while the amino nitrogen atoms show reduced electron density due to conjugation with the aromatic system.

Vibrational frequency calculations support the experimental infrared spectroscopic assignments and provide theoretical intensities for comparison with observed spectra. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied to account for anharmonicity and computational approximations. Time-dependent Density Functional Theory calculations predict electronic transition energies and oscillator strengths that correlate with ultraviolet-visible absorption spectroscopy results, validating the computational approach and providing detailed assignments for observed electronic transitions.

Properties

IUPAC Name |

6-[2-(2-undecylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N7/c1-2-3-4-5-6-7-8-9-10-11-17-22-13-15-26(17)14-12-16-23-18(20)25-19(21)24-16/h13,15H,2-12,14H2,1H3,(H4,20,21,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDGTFKTHGKXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC=CN1CCC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068579 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-[2-(2-undecyl-1H-imidazol-1-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50729-75-4 | |

| Record name | 6-[2-(2-Undecyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50729-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-(2-undecyl-1H-imidazol-1-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050729754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-[2-(2-undecyl-1H-imidazol-1-yl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-[2-(2-undecyl-1H-imidazol-1-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[2-(2-undecyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the 2-Undecyl-1H-imidazole Intermediate

-

- Imidazole or substituted imidazole derivatives

- Alkyl halides (specifically undecyl bromide or chloride) for alkylation

-

- Alkylation of imidazole nitrogen with undecyl halide under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature control typically ranges from room temperature to 80 °C to optimize yield and minimize side reactions.

-

- Formation of 2-undecyl-1H-imidazole via nucleophilic substitution at the imidazole nitrogen, confirmed by spectroscopic methods (NMR, IR).

Coupling of the Imidazole Derivative to the 1,3,5-Triazine Core

-

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the triazine precursor

- 2-Undecyl-1H-imidazole ethylamine or a suitable ethyl linker bearing the imidazole moiety

-

Stepwise nucleophilic substitution on cyanuric chloride:

- The first two chlorine atoms on cyanuric chloride are substituted by amino groups to form 2,4-diamino-1,3,5-triazine intermediates.

- The third chlorine is substituted by the 2-(2-undecyl-1H-imidazol-1-yl)ethyl moiety via nucleophilic substitution, typically under controlled temperature (0–5 °C initially, then room temperature) to avoid polysubstitution or decomposition.

-

- Polar solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are commonly used.

- Bases like triethylamine or sodium carbonate are employed to neutralize the released hydrochloric acid and drive the reaction forward.

-

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques to achieve ≥99% purity.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation of imidazole | Imidazole + undecyl bromide, K2CO3 base | 25–80 | DMF or DMSO | 75–85 | Stirring under inert atmosphere |

| 2 | Amination of cyanuric chloride | Cyanuric chloride + ammonia or amine | 0–5 (initial) | Acetone or THF | 80–90 | Stepwise substitution, controlled pH |

| 3 | Nucleophilic substitution | Intermediate + 2-(2-undecyl-1H-imidazol-1-yl)ethylamine | 0–25 | Acetonitrile | 70–80 | Base added to neutralize HCl |

| 4 | Purification | Recrystallization or chromatography | Ambient | Ethanol/EtOAc | — | Achieves ≥99% purity |

Research Findings and Optimization

- Temperature Control: Maintaining low temperatures during substitution on cyanuric chloride is critical to prevent multiple substitutions and degradation of the triazine ring.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

- Base Selection: Organic bases like triethylamine are preferred to avoid metal contamination and facilitate easy removal post-reaction.

- Purity Analysis: Titrimetric methods and HPLC are standard for confirming purity, with ≥99% purity achievable through optimized recrystallization.

- Scale-Up Considerations: Industrial synthesis focuses on solvent recycling, minimizing hazardous by-products, and optimizing reaction times to improve cost-efficiency and environmental impact.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Imidazole Alkylation | Imidazole, undecyl bromide, K2CO3 | 25–80 °C, DMF/DMSO | 2-Undecyl-1H-imidazole |

| Amination of Cyanuric Chloride | Cyanuric chloride, ammonia/amine | 0–5 °C, acetone/THF | 2,4-Diamino-1,3,5-triazine |

| Coupling to Imidazole Derivative | Intermediate, imidazole ethylamine | 0–25 °C, acetonitrile, base | Target compound |

| Purification | Recrystallization/Chromatography | Ambient | ≥99% pure crystalline product |

Chemical Reactions Analysis

Types of Reactions

6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions might employ sodium borohydride in an alcoholic solvent. Substitution reactions often require halogenating agents like chlorine or bromine under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in halogenated or alkylated products.

Scientific Research Applications

6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The triazine ring may also contribute to the compound’s overall biological activity by stabilizing the molecular structure and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine and structurally related triazine-imidazole derivatives:

Structural and Functional Differences

- Alkyl Chain Length : The undecyl chain in the target compound (C₁₁H₂₃) significantly increases its hydrophobicity compared to shorter-chain analogs like the ethyl-methyl derivative (CAS 50729-78-7) . This property may enhance its utility in lipid-based formulations or as a surfactant.

- Substituent Diversity : Compounds with aryl groups (e.g., 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine) exhibit distinct electronic properties due to aromatic rings, favoring applications in photovoltaics or drug design . In contrast, imidazole-linked triazines are more likely to participate in hydrogen bonding or π-π stacking interactions .

- Regulatory Status : The ethyl-methyl analog (CAS 50729-78-7) is listed in the EC Inventory, indicating established commercial use , whereas the undecyl variant remains primarily a research chemical .

Research Findings

- Material Science: Theoretical studies on iminotriazines (e.g., IT1-IT4) suggest that triazine derivatives interact strongly with graphene via van der Waals forces and π-π interactions .

- The undecyl derivative’s bioactivity remains underexplored but warrants investigation due to structural similarities.

Biological Activity

The compound 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS Number: 50729-75-4) is a member of the triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

The molecular formula of this compound is , with a molecular weight of 359.52 g/mol. It appears as a crystalline solid with a melting point of 193 °C and flash point at 270 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃N₇ |

| Molecular Weight | 359.52 g/mol |

| Melting Point | 193 °C |

| Flash Point | 270 °C |

| Purity | ≥99.0% |

Antimicrobial Activity

Research indicates that derivatives of triazine compounds, including the target compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazine derivatives and their evaluation against Gram-positive and Gram-negative bacteria, showing promising results . The minimum inhibitory concentration (MIC) values were determined for several derivatives, demonstrating effective antibacterial activity comparable to standard antibiotics like ampicillin .

Anticancer Properties

Triazine derivatives have also been investigated for their anticancer potential. Research has shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The introduction of imidazole moieties has been particularly noted for improving the selectivity and potency against tumor cells .

The proposed mechanism of action for the biological activity of triazine derivatives involves interference with cellular processes such as DNA synthesis and protein function. The imidazole group is believed to play a crucial role in binding to biological targets, thereby exerting its effects .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of synthesized triazine derivatives, compounds were tested against clinical isolates of bacteria. Results indicated that some derivatives exhibited MIC values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

- Anticancer Activity : Another study focused on the anticancer effects of triazine derivatives in vitro. The results showed that certain compounds induced apoptosis in cancer cell lines through the activation of caspases, indicating a potential therapeutic application in oncology .

Table 2: Biological Activity Summary

Q & A

Q. What are the key considerations for safely handling 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine in laboratory settings?

- Methodological Answer : Safety protocols must prioritize avoiding inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. No specific EC number is assigned, but its CAS number (50729-75-4) should be tracked for regulatory compliance . Lab safety courses (e.g., CHEM 4206) emphasize hazard mitigation through rigorous training and adherence to institutional chemical hygiene plans .

Q. How can the compound’s synthesis be validated using spectroscopic techniques?

- Methodological Answer : Post-synthesis characterization should include:

- NMR : Confirm the imidazole and triazine backbone via proton shifts (e.g., δ 7.5–8.5 ppm for imidazole protons).

- FTIR : Verify amine (-NH2) and triazine ring vibrations (~1650 cm⁻¹ and 1550 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (C21H34N8, MW: 422.55 g/mol) .

Cross-referencing with synthetic intermediates (e.g., cyanuric chloride derivatives) ensures purity .

Q. What experimental design principles apply to optimizing reaction yields for this compound?

- Methodological Answer : Use factorial design (DOE) to test variables like temperature (80–100°C), solvent polarity (DMF vs. THF), and catalyst loading (NaHCO3 or CAN). Statistical tools (e.g., ANOVA) identify significant factors, minimizing trial numbers while maximizing yield . Example: Adjusting anhydrous conditions in DMF improves imidazole-ethyl-triazine coupling efficiency .

Advanced Research Questions

Q. How do reaction engineering principles inform reactor design for scaling up synthesis?

- Methodological Answer : Reactor design must address:

- Heat Transfer : Exothermic imidazole alkylation requires jacketed reactors for temperature control.

- Mixing Efficiency : High-shear mixing ensures homogeneity in multi-phase reactions (e.g., aqueous-organic interfaces).

- Residence Time : Optimize for intermediates like 2-(bromomethyl)-1H-imidazole to prevent degradation .

Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics model these parameters .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to imidazole-recognizing enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Correlate the undecyl chain’s hydrophobicity with membrane permeability .

Validation requires experimental IC50 assays against reference compounds (e.g., LUF7760) .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer :

Q. What contradictions exist in reported synthetic pathways, and how are they resolved?

- Methodological Answer : Discrepancies in alkylation efficiency (e.g., NaHCO3 vs. CAN catalysts) are resolved via kinetic studies. For example:

- CAN Catalysis : Higher yields (85%) but requires stringent anhydrous conditions.

- NaHCO3 : Lower yields (60%) but tolerates residual moisture.

Multi-variable optimization balances trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.